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Compound of Interest

Compound Name: 2-Benzyloxy-5-bromopyrazine
CAS No.: 1208084-90-5
Cat. No.: B2747101

Get Quote

\ J

CAS Registry Number: 59489-71-3 (Generic for related isomers; specific CAS for this exact
structure may vary by vendor, often chemically indexed as 2-bromo-5-(benzyloxy)pyrazine)
Formula: C11H9BrN20O Molecular Weight: 265.11 g/mol [1][2]

Executive Summary & Structural Logic

5-bromo-2-(benzyloxy)pyrazine is a bifunctional heterocyclic building block used primarily in the
development of kinase inhibitors and active pharmaceutical ingredients (APIs).[1][2] Its utility
stems from its two distinct reactive sites:[1][2]

e The C-5 Bromide: An electrophilic site primed for transition-metal catalyzed cross-couplings
(Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

e The C-2 Benzyloxy Group: A "masked" carbonyl.[1][2] Under hydrogenolytic or acidic
conditions, this group reveals a pyrazin-2(1H)-one core, a privileged scaffold in drug
discovery (e.g., polymerase inhibitors).[1][2]

Structural Analysis[1][2][3]

o Electronic Character: The pyrazine ring is electron-deficient (
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-deficient).[1][2] The benzyloxy group at C-2 acts as an electron-donating group (EDG) via
resonance, slightly deactivating the ring toward further nucleophilic attack but activating the
C-5 position for oxidative addition by palladium catalysts.[1][2]

» Regiochemistry: In the precursor 2,5-dibromopyrazine, both positions are equivalent.[2]
Upon mono-substitution, the introduction of the alkoxy group breaks symmetry, directing
subsequent functionalization.[2]

Synthesis Protocol: Regioselective

The synthesis relies on a nucleophilic aromatic substitution (

) of 2,5-dibromopyrazine. While simple in theory, controlling stoichiometry is critical to prevent
the formation of the bis-benzyloxy byproduct.[2]

Reaction Scheme

Reagents: 2,5-Dibromopyrazine, Benzyl Alcohol, Sodium Hydride (NaH).[1][2] Solvent:
Anhydrous DMF or THF (DMF preferred for rate; THF for cleaner workup).

Step-by-Step Methodology

Safety Precaution: NaH reacts violently with moisture, evolving hydrogen gas.[1][2] Perform all
steps under an inert atmosphere (Nitrogen or Argon).

o Deprotonation (Alkoxide Formation):

o

Charge a flame-dried 3-neck flask with Benzyl Alcohol (1.05 equiv) and anhydrous DMF
(0.5 M concentration relative to substrate).

Cool to 0°C in an ice bath.

o

o

Add Sodium Hydride (60% dispersion in oil, 1.1 equiv) portion-wise.

[¢]

Observation: Vigorous bubbling (
gas). Stir for 30 min at 0°C until gas evolution ceases and a clear solution forms.

e Nucleophilic Attack:
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o Dissolve 2,5-Dibromopyrazine (1.0 equiv) in a minimal amount of anhydrous DMF.
o Add the pyrazine solution dropwise to the alkoxide mixture at 0°C.

o Causality: Low temperature and dropwise addition prevent high local concentrations of
alkoxide, minimizing the risk of double-substitution (forming 2,5-bis(benzyloxy)pyrazine).

[1](2]

e Reaction Progression:
o Allow the mixture to warm to Room Temperature (20-25°C).
o Stir for 2—4 hours.
o Self-Validating Step (TLC/HPLC): Monitor consumption of 2,5-dibromopyrazine (

in 10% EtOAc/Hex) and formation of mono-product (
). If bis-product forms (

), cool reaction immediately.[1][2]
e Workup & Purification:
o Quench carefully with saturated

solution.

o Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (to remove DMF)
and brine.

o Dry over

, filter, and concentrate.[3]

o Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The
starting material elutes first, followed by the product.

Quantitative Data Summary
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s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

\. J

Characterization Data

The following spectroscopic data confirms the structure.
H NMR (400 MHz, CDCI

):

8.28 (d, J = 1.4 Hz, 1H, Pyrazine H-3): Deshielded singlet/doublet adjacent to Nitrogen and
Bromine.[2]

8.12 (d, J = 1.4 Hz, 1H, Pyrazine H-6): Slightly more shielded than H-3.[1][2]

7.35-7.45 (m, 5H, Phenyl): Characteristic aromatic multiplet.

5.42 (s, 2H, Benzylic
): Diagnostic singlet for the benzyloxy group.
C NMR (100 MHz, CDCI

):

e 159.8 (C-0), 143.2 (C-N), 136.5 (C-N), 135.8 (Ph-C), 133.1 (C-Br), 128.6, 128.4, 128.1 (Ph),
68.5 (Benzyl

)-[1]

Applications & Functionalization Map
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This compound serves as a "divergent node" in synthesis.

Pathway A: Palladium-Catalyzed Cross-Coupling

The C-5 bromine is highly reactive toward Suzuki-Miyaura coupling.[1][2]

» Conditions: Arylboronic acid,

, Dioxane/Water, 80°C.

o Outcome: Formation of 2-aryl-5-(benzyloxy)pyrazines.[1][2]

Pathway B: Unmasking the Pyrazinone

Removal of the benzyl group reveals the pyrazinone tautomer.
» Conditions:

(1 atm), 10% Pd/C, MeOH or EtOH.

e Mechanism: Hydrogenolysis of the benzylic C-O bond.

o Outcome: 5-bromo-pyrazin-2(1H)-one (if done carefully) or 5-aryl-pyrazin-2(1H)-one (if
coupled first).[1][2]

Visualization: Reactivity Workflow

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Figure 1: Synthetic divergence from the 5-bromo-2-(benzyloxy)pyrazine core.[1][2]

Safety & Handling

e Hazards: Irritant to eyes, respiratory system, and skin.[5]

o Storage: Store at 2—8°C under inert gas. The benzyloxy ether is generally stable, but the
bromide can be light-sensitive over long periods.[2]

o Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains due to
aguatic toxicity of halogenated heterocycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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